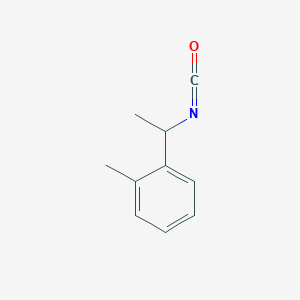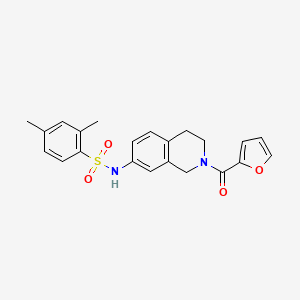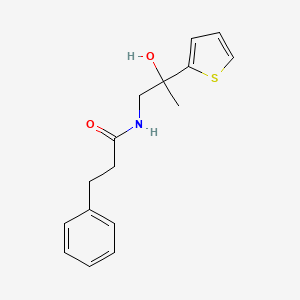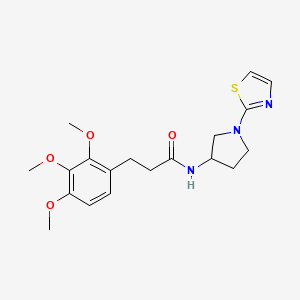
5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-N,N-dimethylthiophene-2-sulfonamide, also known as AMTDTS, is a sulfonamide derivative that has been used in a variety of scientific research applications. AMTDTS is a highly versatile compound that has been used in a range of fields, including biochemistry, pharmacology, and chemistry. It is also used in the development of new drugs and therapies.
Scientific Research Applications
5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide has been used in a wide range of scientific research applications, including biochemistry, pharmacology, and chemistry. It has been used in the development of new drugs, therapies, and diagnostic tests. It has also been used in the study of enzyme inhibitors, enzyme kinetics, and protein-ligand interactions. Additionally, 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide has been used in the synthesis of various compounds, such as peptides and small molecules.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide is not fully understood. However, it is believed that the compound binds to active sites on enzymes, causing them to become inhibited. This inhibition can lead to a decrease in the activity of the enzyme, which can have various effects on biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide are not fully understood. However, the compound has been shown to inhibit the activity of various enzymes, including proteases, phosphatases, and kinases. This inhibition can lead to a decrease in the activity of these enzymes, which can have various effects on biochemical and physiological processes. For example, the inhibition of proteases can lead to a decrease in protein degradation, while the inhibition of kinases can lead to a decrease in the activity of signal transduction pathways.
Advantages and Limitations for Lab Experiments
The use of 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide in lab experiments has a number of advantages. It is a relatively safe compound that is readily available and easy to work with. Additionally, it is a highly versatile compound that can be used in a variety of scientific research applications. However, there are some limitations to using 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide in lab experiments. The compound is not very stable and can degrade over time. Additionally, the compound can be toxic if used in high concentrations.
Future Directions
The use of 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide in scientific research is still in its early stages. There are a number of potential future directions for this compound, including the development of new drugs and therapies, the study of enzyme inhibitors, and the synthesis of peptides and small molecules. Additionally, further research into the biochemical and physiological effects of 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide could provide valuable insight into the potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide is a relatively simple process that involves the reaction of thiophene-2-sulfonyl chloride with dimethylamine. This reaction produces a compound with a sulfonamide group, which is then reacted with 5-aminomethylthiophene-2-sulfonamide. The final product is the desired 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide.
properties
IUPAC Name |
5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S2/c1-9(2)13(10,11)7-4-3-6(5-8)12-7/h3-4H,5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPDSFRORPTCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(S1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2639537.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)cinnamamide](/img/structure/B2639542.png)



![Methyl 3-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B2639547.png)

![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2639550.png)
![7-chloro-4-(ethylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2639551.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2639552.png)
amine](/img/structure/B2639554.png)
